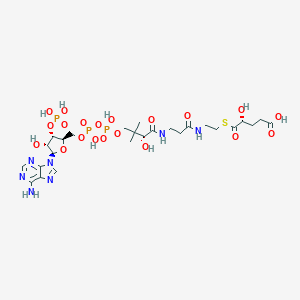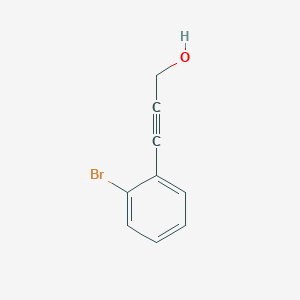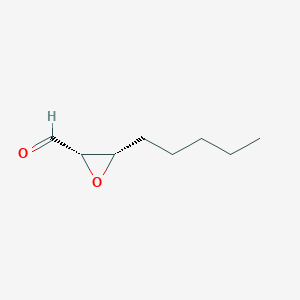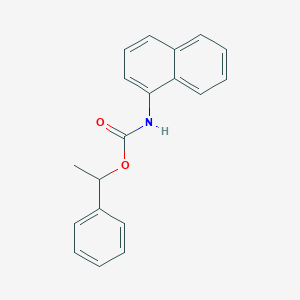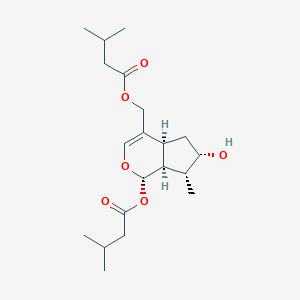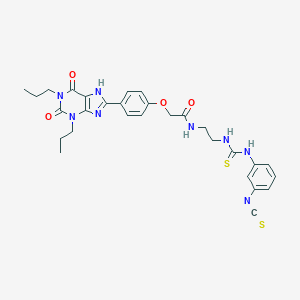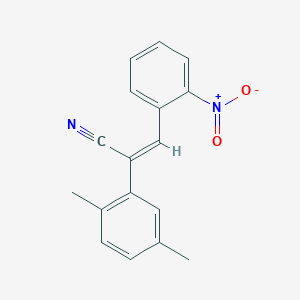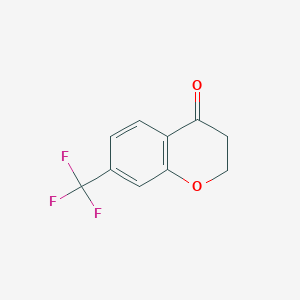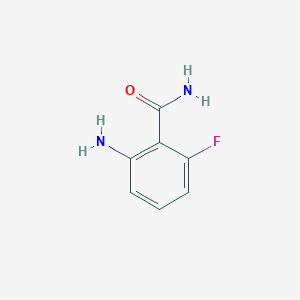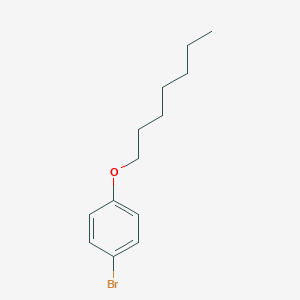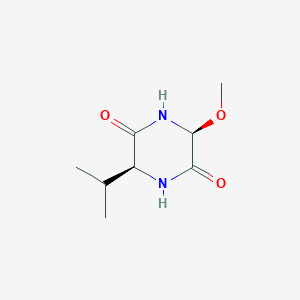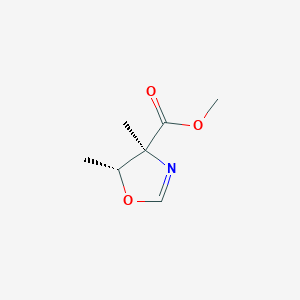
(4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate, also known as MDCC, is a chemical compound that has been extensively studied for its potential applications in scientific research. MDCC is a derivative of oxazole, a five-membered aromatic heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. MDCC has a unique molecular structure that makes it an ideal candidate for various research applications.
Wirkmechanismus
(4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate is a fluorescent molecule that exhibits excitation and emission wavelengths in the visible range. The mechanism of action of (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate involves the interaction of its fluorophore with the target molecule. When (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate interacts with a target molecule, it undergoes a conformational change that results in an increase in its fluorescence intensity.
Biochemische Und Physiologische Effekte
(4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate has been shown to have minimal effects on biochemical and physiological processes in cells and organisms. It is non-toxic and does not interfere with cellular metabolism or function. This makes (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate an ideal probe for studying biological processes without disrupting normal cellular activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate in lab experiments include its high sensitivity, specificity, and ease of use. (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate can be used to detect low concentrations of proteins and nucleic acids in biological samples. However, the limitations of using (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate include its susceptibility to photobleaching and its limited spectral range.
Zukünftige Richtungen
There are several future directions for the use of (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate in scientific research. One potential application is the development of (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate-based biosensors for the detection of specific biomolecules in complex biological samples. Another potential application is the use of (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate as a tool for studying protein-protein interactions and protein conformational changes. Additionally, the development of new (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate derivatives with improved properties and spectral ranges could further expand its applications in scientific research.
Synthesemethoden
The synthesis of (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate involves the reaction of 4,5-dimethyl-4,5-dihydrooxazole-2-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate, which can be purified using various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
(4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of proteins and nucleic acids in biological samples. (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate has also been used as a substrate for enzymes such as esterases and proteases, which can catalyze the hydrolysis of (4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate to produce a fluorescent product.
Eigenschaften
CAS-Nummer |
120133-99-5 |
|---|---|
Produktname |
(4S,5R)-Methyl 4,5-dimethyl-4,5-dihydrooxazole-4-carboxylate |
Molekularformel |
C7H11NO3 |
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
methyl (4S,5R)-4,5-dimethyl-5H-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-5-7(2,6(9)10-3)8-4-11-5/h4-5H,1-3H3/t5-,7+/m1/s1 |
InChI-Schlüssel |
FFWVNFXQTMTMJC-VDTYLAMSSA-N |
Isomerische SMILES |
C[C@@H]1[C@@](N=CO1)(C)C(=O)OC |
SMILES |
CC1C(N=CO1)(C)C(=O)OC |
Kanonische SMILES |
CC1C(N=CO1)(C)C(=O)OC |
Synonyme |
4-Oxazolecarboxylicacid,4,5-dihydro-4,5-dimethyl-,methylester,(4S-trans)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



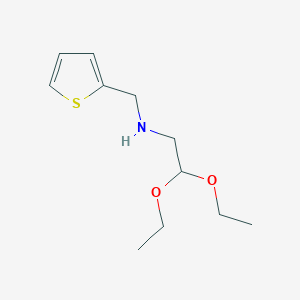
![1-[(Phenylthio)methyl]-1H-benzotriazole](/img/structure/B53766.png)
